molecular formula C16H22Cl2N4 B6183514 2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride CAS No. 2613382-15-1

2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride

Cat. No. B6183514
CAS RN: 2613382-15-1
M. Wt: 341.3
InChI Key:
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Description

“2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride” is a chemical compound with the CAS Number: 2613382-15-1 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H20N4.2ClH/c1-19(14-5-4-7-18-10-14)11-13-12-20-8-3-2-6-16(20)15(13)9-17;;/h2-3,6,8,12,14,18H,4-5,7,10-11H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Chemical Reactions Analysis

The compound is a derivative of piperidine, and its synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future research will likely focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride' involves the reaction of 2-bromo-1-(piperidin-3-yl)ethanone with methylamine to form 2-{[methyl(piperidin-3-yl)amino]methyl}acetophenone, which is then reacted with 1-cyano-2-methylvinyl magnesium bromide to form 2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile. The final step involves the addition of hydrochloric acid to the compound to form the dihydrochloride salt.", "Starting Materials": [ "2-bromo-1-(piperidin-3-yl)ethanone", "methylamine", "1-cyano-2-methylvinyl magnesium bromide" ], "Reaction": [ "2-bromo-1-(piperidin-3-yl)ethanone is reacted with methylamine in the presence of a base such as sodium hydroxide to form 2-{[methyl(piperidin-3-yl)amino]methyl}acetophenone.", "2-{[methyl(piperidin-3-yl)amino]methyl}acetophenone is then reacted with 1-cyano-2-methylvinyl magnesium bromide in the presence of a catalyst such as copper iodide to form 2-{[methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile.", "The final step involves the addition of hydrochloric acid to the compound to form the dihydrochloride salt." ] }

CAS RN

2613382-15-1

Molecular Formula

C16H22Cl2N4

Molecular Weight

341.3

Purity

0

Origin of Product

United States

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